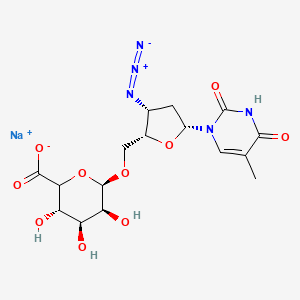
rac N-Bisdesmethyl Tramadol, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac N-Bisdesmethyl Tramadol Hydrochloride, also known as Rac-BTM-HCl, is a synthetic opioid analgesic drug that has recently been developed to treat moderate to severe pain. Rac-BTM-HCl is a derivative of tramadol, a widely used opioid analgesic drug, and has been found to have a higher potency and a longer duration of action compared to tramadol. Rac-BTM-HCl is a semi-synthetic opioid that has been developed as an alternative to existing opioids due to its improved efficacy and safety profile. Rac-BTM-HCl has been studied extensively in both laboratory and clinical settings and has been found to be an effective analgesic drug with a low risk of abuse and addiction.
Aplicaciones Científicas De Investigación
Rac N-Bisdesmethyl Tramadol, Hydrochloride has been studied extensively in laboratory and clinical settings, and has been found to be an effective analgesic drug with a low risk of abuse and addiction. rac N-Bisdesmethyl Tramadol, Hydrochloride has been used in scientific studies to investigate the efficacy of opioid analgesics, the mechanism of action of opioid analgesics, and the biochemical and physiological effects of opioid analgesics. rac N-Bisdesmethyl Tramadol, Hydrochloride has also been used to study the effects of opioid agonists and antagonists on the central nervous system and to investigate the potential for abuse and addiction.
Mecanismo De Acción
Rac N-Bisdesmethyl Tramadol, Hydrochloride is an opioid agonist, meaning that it binds to opioid receptors in the body and activates them. This activation of opioid receptors results in the release of neurotransmitters, such as serotonin and dopamine, which reduce the perception of pain and produce a feeling of euphoria. rac N-Bisdesmethyl Tramadol, Hydrochloride is an agonist at both mu- and kappa-opioid receptors, and has been found to have a higher potency and longer duration of action than other opioid agonists.
Biochemical and Physiological Effects
rac N-Bisdesmethyl Tramadol, Hydrochloride has been found to produce a range of biochemical and physiological effects. rac N-Bisdesmethyl Tramadol, Hydrochloride has been found to reduce the perception of pain and produce a feeling of euphoria. rac N-Bisdesmethyl Tramadol, Hydrochloride has also been found to have an anti-inflammatory effect and to reduce the release of pro-inflammatory cytokines. rac N-Bisdesmethyl Tramadol, Hydrochloride has also been found to have an antidepressant effect, and to reduce anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac N-Bisdesmethyl Tramadol, Hydrochloride has several advantages and limitations when used in laboratory experiments. The main advantage of using rac N-Bisdesmethyl Tramadol, Hydrochloride is its high potency and long duration of action, which makes it an ideal candidate for use in laboratory experiments. The main limitation of using rac N-Bisdesmethyl Tramadol, Hydrochloride is its potential for abuse and addiction, which makes it important to ensure that laboratory experiments are conducted in a safe and responsible manner.
Direcciones Futuras
The potential applications of rac N-Bisdesmethyl Tramadol, Hydrochloride are numerous, and there are many potential future directions for research. These future directions include further studies into the efficacy and safety of rac N-Bisdesmethyl Tramadol, Hydrochloride, the development of novel methods for the synthesis of rac N-Bisdesmethyl Tramadol, Hydrochloride, the investigation of the effects of rac N-Bisdesmethyl Tramadol, Hydrochloride on the central nervous system, and the development of novel therapeutic applications for rac N-Bisdesmethyl Tramadol, Hydrochloride. Additionally, further research into the biochemical and physiological effects of rac N-Bisdesmethyl Tramadol, Hydrochloride could lead to the development of novel therapeutic strategies for the treatment of pain and other conditions.
Métodos De Síntesis
Rac N-Bisdesmethyl Tramadol, Hydrochloride is synthesized by a process known as reductive amination. This process involves the reaction of an amine, such as aniline, with an aldehyde, such as benzaldehyde, in the presence of a reducing agent, such as sodium cyanoborohydride. The resulting product is then reacted with hydrochloric acid to form the desired rac N-Bisdesmethyl Tramadol, Hydrochloride. This synthesis method is relatively simple and efficient, and the resulting product is highly pure.
Propiedades
IUPAC Name |
(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15;/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3;1H/t12-,14+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXUWQWSARNJX-OJMBIDBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747168 |
Source


|
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
541505-91-3 |
Source


|
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)



![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)



